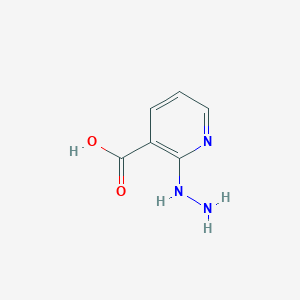

2-Hydrazino-nicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-hydrazinylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCVLYJVVCABBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydrazino-nicotinic acid chemical properties and structure

An In-Depth Technical Guide to 2-Hydrazino-nicotinic Acid: Chemical Properties, Structure, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-nicotinic acid, a structural isomer of the widely utilized 6-hydrazinonicotinic acid (HYNIC), is a heterocyclic organic compound with significant potential in medicinal and coordination chemistry. This guide provides a comprehensive analysis of its core chemical properties, structural features, including critical tautomeric forms, synthesis, and applications. By synthesizing data from direct studies and robust analogues, this document offers field-proven insights into its utility as a bifunctional chelator and a versatile synthetic building block, enabling researchers to leverage its unique characteristics in drug development and molecular imaging.

Introduction: The Strategic Importance of the Hydrazinonicotinoyl Scaffold

The pyridine ring, substituted with both a carboxylic acid and a hydrazine moiety, represents a powerful and versatile scaffold in medicinal chemistry. The hydrazine group is a potent nucleophile and a reactive handle for forming stable hydrazone linkages, while the carboxylic acid allows for amide bond formation, crucial for bioconjugation. The pyridine nitrogen introduces unique electronic properties and serves as a coordination site for metal ions.

While the 6-hydrazino isomer (6-HYNIC) is extensively documented as a premier bifunctional chelator for radiolabeling biomolecules with Technetium-99m (⁹⁹ᵐTc), its 2-hydrazino counterpart, 2-Hydrazino-nicotinic acid (hereafter referred to as 2-HNA), offers a distinct stereoelectronic profile.[1][2] Understanding the nuanced differences and similarities between these isomers is critical for the rational design of novel therapeutic and diagnostic agents. This guide delves into the foundational chemistry of 2-HNA to provide researchers with the authoritative grounding required for its application.

Molecular Structure and Isomerism

Core Structure and Identification

2-Hydrazino-nicotinic acid is a derivative of pyridine with a hydrazine group at the C2 position and a carboxylic acid group at the C3 position.

| Property | Value | Source |

| Chemical Name | 2-Hydrazino-nicotinic Acid | - |

| Synonyms | 2-HYNIC, 2-hydrazinylpyridine-3-carboxylic acid | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| CAS Number | 435342-14-6 (for hydrochloride salt) | |

| InChI Key (HCl Salt) | DRHWFYLEQVYZLA-UHFFFAOYSA-N |

The Critical Role of Tautomerism

A pivotal feature of 2-substituted pyridines with heteroatom functional groups is their existence in tautomeric equilibria. For 2-HNA, this manifests as an equilibrium between the hydrazino-pyridine form and the hydrazono-dihydropyridinone form.

Causality and Field Insights: While direct crystallographic data for 2-HNA is not widely published, extensive studies on the closely related analogue, 2-hydroxynicotinic acid, provide authoritative insight. Research has conclusively shown that in the solid state, 2-hydroxynicotinic acid exists exclusively as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, as this form is energetically more favorable.[4] This is attributed to the formation of a stable, conjugated amide-like system within the ring.

By analogy, it is highly probable that 2-HNA also favors the hydrazono-dihydropyridinone tautomer in the solid state and in polar solvents. This structural preference is not merely academic; it has profound implications for its reactivity, coordination chemistry, and biological interactions. The hydrazono form alters the hydrogen bonding capacity and the electronic distribution of the molecule compared to the aromatic hydrazino form. Researchers must consider this tautomerism when designing experiments, interpreting spectral data, and modeling receptor-ligand interactions.

Physicochemical and Spectroscopic Properties

Due to limited specific experimental data for 2-HNA, the properties of its structural and electronic analogue, 2-hydroxynicotinic acid, are provided as a reliable reference point.

| Property | Value (for 2-Hydroxynicotinic Acid) | Source(s) |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 258-261 °C (lit.) | [6][7][8] |

| Solubility | In water, solubility is moderate but increases significantly over 4- and 6-isomers in ethanol. | [9] |

| pKa | 2.40 ± 0.20 (Predicted) | [8] |

Expected Spectroscopic Signature

A definitive analysis of 2-HNA requires an understanding of its expected spectral features, accounting for its tautomeric nature.

-

¹H NMR Spectroscopy: The spectrum is expected to be complex due to the tautomeric equilibrium.

-

Aromatic Region (Hydrazino form): Three distinct signals corresponding to the protons on the pyridine ring would be expected, likely between 7.0 and 8.5 ppm.

-

Olefinic/Amide Region (Hydrazono form): Signals for the dihydropyridine ring protons would appear, potentially at different chemical shifts than the aromatic protons. The N-H protons of the hydrazine/hydrazone and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. Data from related nicotinic acid hydrazones show pyridine ring protons appearing around 8.5 ppm.[10]

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption between 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer.

-

Multiple peaks in the 3100-3400 cm⁻¹ region would correspond to N-H stretching vibrations of the hydrazino/hydrazono group.[11]

-

A sharp, strong peak around 1660-1700 cm⁻¹ is expected for the C=O stretch of the carboxylic acid.

-

Crucially, the presence of the hydrazono tautomer would introduce a strong amide-like C=O stretch from the dihydropyridinone ring, likely around 1640-1660 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 154.06. Analysis by techniques like MALDI-MS may also be effective, as the related 6-HYNIC has been shown to be an excellent matrix for oligosaccharide analysis.[12]

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially viable synthesis of 2-HNA proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. The precursor, 2-chloronicotinic acid, is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent carboxylic acid group.

Experimental Protocol (Representative)

This protocol is a synthesized methodology based on established procedures for analogous compounds.[11][13] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent (e.g., ethanol or water), add an excess of hydrazine hydrate (3.0-5.0 eq). The use of a base like triethylamine or sodium carbonate is optional but may facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 3 to 24 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. If a precipitate has formed, it may be the product.

-

Reduce the solvent volume under reduced pressure.

-

Carefully acidify the solution with dilute HCl to a pH of ~6-7. The product is often least soluble near its isoelectric point and should precipitate.

-

Collect the solid product by vacuum filtration.

-

-

Purification: Wash the crude product with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove unreacted starting material and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Key Reactivity

-

Hydrazone Formation: The terminal -NH₂ of the hydrazine moiety is a strong nucleophile that readily condenses with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental to its use in bioconjugation and the synthesis of bioactive molecules.[11][14]

-

Acylation: The hydrazine group can be acylated by activated esters or acid chlorides, allowing for the introduction of protecting groups or other functionalities.

-

Amide Coupling: The carboxylic acid group can be activated (e.g., with EDC/NHS) to form amide bonds with primary or secondary amines, enabling conjugation to peptides, proteins, or other biomolecules.

Applications in Research and Drug Development

Bifunctional Chelator for Radiometals

The primary application space for hydrazinonicotinic acids is in radiopharmaceutical chemistry. The molecule acts as a bifunctional chelator: one functional group (the carboxylic acid) covalently attaches to a biomolecule (e.g., a peptide or antibody), while the hydrazino and pyridine nitrogen atoms coordinate a diagnostic or therapeutic radionuclide.

Expertise & Field-Proven Insights: A key study directly compared the technetium-binding properties of 2-HNA with the conventional 6-HYNIC.[1][2] The investigation, using LC-MS, revealed that the coordination chemistry of 2-HNA with technetium closely mirrors that of 6-HYNIC. Both isomers act as bidentate ligands, requiring co-ligands like EDDA or tricine to satisfy the metal's coordination sphere.[15][16] The study concluded that no discernible advantages in labeling efficiency or isomerism were observed for 2-HNA over 6-HYNIC in this context.[1] This is a critical finding, suggesting that while 2-HNA is a perfectly competent chelator, it does not inherently solve the known issues of complex heterogeneity associated with the HYNIC scaffold.[1][17] Its utility may therefore lie in applications where the specific 2,3-substitution pattern offers a steric or electronic advantage for conjugation or biological recognition.

Synthon for Bioactive Hydrazones

Beyond radiometals, the hydrazinonicotinoyl scaffold is a valuable precursor for creating libraries of hydrazone derivatives. Nicotinic acid hydrazides and their resultant hydrazones have been explored for a wide range of biological activities, including:

-

Antitubercular Agents: Inspired by the frontline anti-TB drug isoniazid (a hydrazide of isonicotinic acid), various nicotinoyl hydrazones have been synthesized and tested.[11]

-

Iron Chelators: Hydrazone-based chelators are a promising class of orally effective agents for treating iron overload disorders.[18]

-

Multifunctional Agents for Neurodegenerative Disease: Recent work has shown that nicotinoyl hydrazones can act as multifunctional agents that combine metal chelation, inhibition of β-amyloid aggregation, and delivery of NAD⁺ precursors, showing promise in models of Alzheimer's disease.[14]

Safety and Handling

No specific safety data sheet (SDS) is widely available for 2-Hydrazino-nicotinic acid. However, based on data for analogous compounds like 2-hydroxynicotinic acid and other hydrazine derivatives, the following precautions are mandatory.[19][20][21]

-

Hazard Classification: Expected to be an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

Conclusion

2-Hydrazino-nicotinic acid is a valuable, albeit less-explored, isomer within the powerful hydrazinonicotinoyl family. Its chemical properties are largely governed by a critical tautomeric equilibrium that favors the non-aromatic hydrazono-dihydropyridinone form, a fact that must be integrated into any research plan. While its performance as a direct replacement for 6-HYNIC in standard ⁹⁹ᵐTc chelation may not offer significant advantages, its unique 2,3-substitution pattern makes it a compelling building block for novel therapeutics. Its true potential lies in its use as a synthon for developing new classes of hydrazone-based drugs, where the specific orientation of its functional groups can be leveraged for targeted biological activity. This guide provides the foundational knowledge and practical insights for researchers to confidently and effectively incorporate 2-HNA into advanced research programs.

References

-

Blower, P. J., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6151-6158.

-

Henan Longke Chem Co., Ltd. (n.d.). 2-Hydroxynicotinic acid. Product Page.

-

Zhang, J., et al. (2015). Hydrazinonicotinic acid as a novel matrix for highly sensitive and selective MALDI-MS analysis of oligosaccharides. Analytical Chemistry, 87(3), 1836-1842.

-

Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a bifunctional chelator for (99m)Tc-labeling of small biomolecules. Molecular Pharmaceutics, 10(6), 2377-2387.

-

Tokyo Chemical Industry. (n.d.). 2-Hydroxynicotinic Acid. Product Page.

-

ECHEMI. (n.d.). 2-Hydroxynicotinic acid. Product Page.

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-6-HNA. SDS.

-

ChemicalBook. (n.d.). 2-Hydroxynicotinic acid(609-71-2) 1H NMR spectrum. Spectral Data.

-

PubChem. (n.d.). 2-Hydroxynicotinic acid. National Library of Medicine.

-

Meszaros, L. K., et al. (2010). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. Inorganica Chimica Acta, 363(6), 1059-1069.

-

Kent Academic Repository. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. University of Kent.

-

Jiang, D., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(19), 6242.

-

ChemicalBook. (n.d.). 2-Hydroxynicotinic acid. Product Page.

-

Smith, C. J., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Bioconjugate Chemistry, 18(6), 1837-1845.

-

Hrušková, K., et al. (2011). Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity. Journal of Inorganic Biochemistry, 105(9), 1146-1157.

-

Eldehna, W. M., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815.

-

MilliporeSigma. (2021). SAFETY DATA SHEET - Hydrazine solution. SDS.

-

Sigma-Aldrich. (2021). SAFETY DATA SHEET - Hydrazine monohydrate. SDS.

-

Santos, R. C., et al. (2009). Crystal structure of 2-hydroxynicotinic acid, form II. ResearchGate.

-

Liu, Z., et al. (2010). 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry, 21(8), 1477-1486.

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 1,2-Dihydro-2-oxonicotinic acid. SDS.

-

ChemicalBook. (n.d.). 2-HYDRAZINO-NICOTINIC ACID. Product Page.

-

ChemicalBook. (2023). 2-Hydroxynicotinic acid. Product Page.

-

PubChem. (n.d.). Nicotinic acid, hydrazide. National Library of Medicine.

-

Figueira, R. B., et al. (2015). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 17(3), 595-606.

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 1,2-Dihydro-2-oxonicotinic acid. SDS.

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. RSC Publishing.

-

Wang, T., et al. (2021). Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class that markedly enhance cellular NAD+/NADH ratios. British Journal of Pharmacology, 178(13), 2686-2704.

-

Lowe, A. J., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1092, 442-448.

-

Guedes, J. V. C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7334.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for Nicotinic acid. HMDB.

-

Sigma-Aldrich. (n.d.). 2-Hydrazino-nicotinic acid hydrochloride. Product Page.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) for Succinic acid. HMDB.

-

Blower, P. J., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6151-6158.

-

Ribeiro da Silva, M. A., et al. (2009). Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. The Journal of Physical Chemistry B, 113(45), 15046-15055.

-

Chen, X., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17(10), 2154-2157.

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering.

-

Akhmetova, V. R., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 226.

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

-

Lu, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011.

-

PubChem. (n.d.). 2-Mercaptonicotinic Acid. National Library of Medicine.

Sources

- 1. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. | Sigma-Aldrich [sigmaaldrich.com]

- 3. 435342-14-6 CAS MSDS (2-HYDRAZINO-NICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]

- 7. longkechem.com [longkechem.com]

- 8. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 9. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 12. Hydrazinonicotinic acid as a novel matrix for highly sensitive and selective MALDI-MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class that markedly enhance cellular NAD+ /NADH ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of K(HYNIC)(2) as a bifunctional chelator for (99m)Tc-labeling of small biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Hydrazino-nicotinic Acid: Properties, Synthesis, and Applications in Radiopharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-nicotinic acid, a pyridine derivative, is a molecule of significant interest in the field of medicinal and coordination chemistry. While its isomer, 6-hydrazinonicotinic acid (HYNIC), is a well-established bifunctional chelator in the development of radiopharmaceuticals, 2-hydrazino-nicotinic acid presents an analogous yet distinct chemical entity. This technical guide provides a comprehensive overview of the core chemical properties, a detailed examination of its synthesis, and an exploration of its primary application as a chelating agent in radiopharmaceutical chemistry, with a particular focus on its interaction with technetium.

Core Properties of 2-Hydrazino-nicotinic Acid

A thorough understanding of the fundamental physicochemical properties of 2-Hydrazino-nicotinic acid is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 435342-14-6 (for hydrochloride salt) | [1] |

| Molecular Formula | C₆H₇N₃O₂ | - |

| Molecular Weight | 153.14 g/mol | - |

| IUPAC Name | 2-hydrazinylpyridine-3-carboxylic acid | [1] |

Note: The free base form has the provided molecular formula and weight. The commercially available form is often the hydrochloride salt (C₆H₈ClN₃O₂), with a molecular weight of 189.60 g/mol .[1]

Synthesis of 2-Hydrazino-nicotinic Acid

The primary route for the synthesis of 2-Hydrazino-nicotinic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This method is analogous to the well-documented synthesis of its 6-hydrazino isomer (HYNIC). The synthesis involves the displacement of a halide from the pyridine ring by hydrazine.

The logical precursor for this synthesis is 2-chloronicotinic acid. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the carbon atom at the 2-position of the pyridine ring, which is electron-deficient due to the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. This leads to the displacement of the chloride ion.

Caption: Proposed synthesis of 2-Hydrazino-nicotinic acid.

Detailed Experimental Protocol

While a specific detailed protocol for the 2-isomer is not widely published, the following procedure is based on the established synthesis of analogous hydrazinopyridine compounds and provides a robust starting point for laboratory synthesis.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid in a suitable solvent such as ethanol or butanol.[2]

-

Addition of Hydrazine : To the stirred solution, add an excess of hydrazine hydrate. The reaction is typically carried out at an elevated temperature.

-

Reflux : Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After completion of the reaction, the mixture is cooled. The product may precipitate upon cooling. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization.

Application in Radiopharmaceutical Chemistry

The primary investigated application of 2-Hydrazino-nicotinic acid is as a bifunctional chelator for the radionuclide technetium-99m (99mTc), which is a cornerstone of diagnostic nuclear medicine.

Chelation and Coordination Chemistry

Like its well-studied isomer, 6-HYNIC, 2-Hydrazino-nicotinic acid possesses two nitrogen atoms—one from the pyridine ring and one from the hydrazine group—in an ortho position to each other. This arrangement allows it to act as a bidentate ligand, forming a stable chelate ring with a metal ion.

A study comparing the technetium coordination chemistry of 2-Hydrazino-nicotinic acid with 6-HYNIC found that their behaviors are remarkably similar.[3] It was demonstrated that 2-Hydrazino-nicotinic acid is capable of chelation through the mutually ortho hydrazine and pyridine nitrogens.[3] This chelation is a critical feature for the stable coordination of technetium.[3] The coordination chemistry of the 2-isomer with technetium closely parallels that of the conventional 6-isomer, with no discernible advantages in terms of labeling efficiency or isomerism.[3]

The carboxylic acid group on the 2-Hydrazino-nicotinic acid molecule serves as a versatile handle for conjugation to biomolecules, such as peptides or antibodies, to create targeted radiopharmaceuticals.

Caption: Experimental workflow for developing a targeted radiopharmaceutical.

Potential as a Bioactive Scaffold

Beyond its role as a chelator, the hydrazone moiety is a well-known pharmacophore. Hydrazones derived from nicotinic acid and isonicotinic acid hydrazide have demonstrated a wide range of biological activities, including antimicrobial, antimycobacterial, anticonvulsant, and anti-inflammatory properties.[4][5] While specific studies on the biological activities of 2-Hydrazino-nicotinic acid are limited, its chemical structure suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. Further research into the synthesis and screening of derivatives of 2-Hydrazino-nicotinic acid is a promising area for future drug discovery efforts.

Conclusion

2-Hydrazino-nicotinic acid is a molecule with confirmed potential in the field of radiopharmaceutical chemistry, acting as an effective bifunctional chelator for technetium-99m. Its synthesis, achievable through nucleophilic aromatic substitution, and its coordination chemistry, which closely mirrors that of its more famous 6-isomer, make it a subject of interest for researchers developing novel imaging agents. While its broader biological activities are yet to be extensively explored, its structural relationship to other bioactive hydrazides suggests that it may hold untapped potential as a scaffold for drug development. Further investigation into this compound is warranted to fully elucidate its properties and potential applications.

References

-

Chem-Impex. 6-Hydrazino-3-pyridinecarboxylic acid. Available at: [Link]

- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129.

- Blower, P. J., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. Inorganica Chimica Acta, 363(6), 1059-1069.

- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- Al-Ostoot, F. H., et al. (2021). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 26(1), 1-16.

- Sabbagh, G., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.

-

Chemsrc. CAS#:435342-14-6 | 2-hydrazinylpyridine-3-carboxylic acid,hydrochloride. Available at: [Link]

- Ali, M. A., et al. (2010).

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000175). Available at: [Link]

- Smith, C. J., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6142-6149.

-

Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Available at: [Link]

- Tussupkaliyeva, D. A., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI.

- Blower, P. J., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. King's College London Research Portal.

- Blower, P. J., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. Kent Academic Repository.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

-

Reich, H. J. Organic Chemistry Data. Available at: [Link]

-

NIST. CAS 112-49-2 Triethylene glycol dimethyl ether Chemical Report. Available at: [Link]

Sources

- 1. CAS#:435342-14-6 | 2-hydrazinylpyridine-3-carboxylic acid,hydrochloride | Chemsrc [chemsrc.com]

- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 2-hydrazinonicotinic acid (HYNIC)

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinonicotinic Acid (HYNIC)

Abstract

2-Hydrazinonicotinic acid (2-HYNIC), an isomer of the more commonly utilized 6-HYNIC, is a bifunctional chelating agent of significant interest in the field of radiopharmaceutical development. Its structure, featuring a pyridine ring, a carboxylic acid, and a hydrazine moiety, allows for the stable coordination of metallic radionuclides, most notably Technetium-99m (99mTc), while the carboxylic acid provides a covalent attachment point to biologically active molecules. This guide provides a detailed examination of the principal synthetic pathway to 2-HYNIC, focusing on the underlying chemical principles, a field-proven experimental protocol, and a discussion of alternative strategies.

Introduction: The Role of 2-HYNIC in Radiopharmaceuticals

Hydrazinonicotinic acid (HYNIC) has become a cornerstone in the design of 99mTc-labeled radiopharmaceuticals.[1] The hydrazine group serves as a highly efficient coordination site for the technetium metal, while a second functional group on the pyridine ring acts as a linker to peptides, antibodies, or other targeting vectors.[2][3] While 6-HYNIC is the most established isomer, the exploration of positional isomers like 2-HYNIC is driven by the need to fine-tune the coordination chemistry and pharmacokinetic properties of the resulting radiometal complexes.[4][5] The position of the hydrazine group relative to the pyridine nitrogen and the linking carboxyl group can subtly alter the geometry and stability of the 99mTc complex, potentially offering advantages in labeling efficiency or in vivo behavior.[4] A robust and well-characterized synthesis is therefore paramount for researchers developing novel targeted diagnostic and therapeutic agents.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable route to 2-hydrazinonicotinic acid is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with hydrazine.[5][6] This pathway is favored due to the commercial availability of the starting material and the straightforward nature of the reaction.

Mechanistic Rationale

The chemical logic behind this pathway rests on the principles of nucleophilic aromatic substitution. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, compounded by the electron-withdrawing nature of the carboxylic acid at the 3-position, renders the carbon atom at the 2-position highly electrophilic and susceptible to attack by a strong nucleophile.

Hydrazine (N₂H₄), typically used as hydrazine hydrate, is an excellent nucleophile. The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine molecule attacks the C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination & Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. A proton transfer step then yields the final 2-hydrazinonicotinic acid product.

The overall transformation is a clean displacement of a chloro group by a hydrazino group.

Visualizing the Primary Synthesis Pathway

Caption: Primary synthesis of 2-HYNIC via nucleophilic substitution.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hydrazinopyridines from their corresponding chloropyridine precursors.[1]

Materials:

-

2-Chloronicotinic acid (1.0 eq)

-

Hydrazine hydrate (80-85% solution, ~20 eq)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloronicotinic acid in an excess of hydrazine hydrate. Expert Insight: Using hydrazine hydrate itself as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion. The large excess also helps to minimize potential side reactions.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 8:2 ethyl acetate/methanol). The reaction is typically complete within 24-48 hours, as indicated by the complete consumption of the 2-chloronicotinic acid starting material.

-

Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with deionized water. Causality: This step dissolves excess hydrazine hydrate and hydrazine hydrochloride salts, preparing the mixture for product isolation. c. Carefully adjust the pH of the aqueous solution to ~5-6 with 1M HCl. 2-Hydrazinonicotinic acid is amphoteric and will precipitate at or near its isoelectric point. d. Collect the resulting precipitate by vacuum filtration. e. Wash the solid with cold deionized water to remove residual salts, followed by a small amount of cold ethyl acetate.

-

Drying & Purification: Dry the collected solid under vacuum. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield high-purity 2-hydrazinonicotinic acid.

Data Summary

| Parameter | Value / Condition | Rationale & Notes |

| Starting Material | 2-Chloronicotinic Acid | Commercially available; activated for SNAr. |

| Reagent | Hydrazine Hydrate (80-85%) | Acts as both nucleophile and solvent. A large excess is used. |

| Temperature | 100-110 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 24 - 48 hours | Varies based on scale; should be monitored by TLC. |

| Work-up | pH adjustment / Precipitation | Key step to isolate the amphoteric product from the basic mixture. |

| Typical Yield | >75% | Yields are generally high for this type of displacement reaction. |

Alternative Synthetic Pathway: From 2-Aminonicotinic Acid

While less direct, an alternative pathway to 2-HYNIC can be envisioned starting from 2-aminonicotinic acid. This multi-step route involves classic transformations of an aromatic amine.

Conceptual Workflow

-

Diazotization: The primary amino group of 2-aminonicotinic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl.

This route is more complex and involves the handling of potentially unstable diazonium intermediates. It is generally considered only if 2-aminonicotinic acid is significantly more accessible or cost-effective than 2-chloronicotinic acid.

Visualizing the Alternative Pathway

Caption: A conceptual multi-step alternative synthesis of 2-HYNIC.

Conclusion

The synthesis of 2-hydrazinonicotinic acid is most effectively and reliably achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with hydrazine hydrate. This method is robust, high-yielding, and proceeds through a well-understood mechanism, making it the preferred choice for both laboratory-scale research and potential industrial production. The resulting 2-HYNIC is a valuable building block, enabling the development of the next generation of targeted radiopharmaceuticals for molecular imaging and therapy.

References

- Abrams, M. J., Juweid, M., tenKate, C. I., Schwartz, D. A., Hauser, M. M., Gaul, F. E., ... & Rubin, R. H. (1990). Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats. Journal of Nuclear Medicine, 31(12), 2022-2028.

-

Blower, P. J., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(25), 6765-6773. [Link][2][4][5]

- Dilworth, J. R., & Parrott, S. J. (1998). The biomedical chemistry of technetium and rhenium. Chemical Society Reviews, 27(1), 43-55.

- Schwartz, D. A., et al. (1991). Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates.

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering.[Link][5][6][7]

- Patents, Google. (2017).

-

King, R., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions. [Link]

Sources

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metal Chelation Mechanism of 2-Hydrazino-nicotinic Acid

Section 1: Executive Summary and Introduction

The pyridine-hydrazine scaffold represents a cornerstone in the design of bifunctional chelators, molecules capable of binding a metal ion while simultaneously being attached to a larger biomolecule. While 6-hydrazinonicotinic acid (HYNIC) is a well-established chelator in nuclear medicine, its isomer, 2-Hydrazino-nicotinic acid (2-HNA), presents a unique coordination geometry that warrants detailed investigation.[1] This technical guide provides an in-depth analysis of the mechanism of action of 2-HNA in metal chelation. We will dissect its molecular architecture, elucidate the primary and secondary coordination modes, present robust experimental protocols for characterization, and discuss the thermodynamic principles governing its stability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of 2-HNA in applications ranging from radiopharmaceuticals to the development of novel metal-targeted therapeutics.

Section 2: Molecular Architecture: The Foundation of Chelation

The efficacy of 2-Hydrazino-nicotinic acid as a chelator is intrinsically linked to the spatial arrangement of its three key functional groups: the pyridine ring, the hydrazine moiety (-NH-NH₂), and the carboxylic acid group (-COOH). Each group contributes unique electronic and steric properties that dictate the interaction with a central metal ion.

-

Pyridine Ring: The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a potent Lewis base and a primary coordination site for metal ions.

-

Hydrazine Moiety: This group is a powerful nucleophile and coordinating agent.[2][3] It contains two nitrogen atoms, each with a lone pair of electrons. The terminal amino group (-NH₂) is typically the primary site of metal interaction in this scaffold.

-

Carboxylic Acid Group: While potentially a coordination site through its carbonyl oxygen or deprotonated carboxylate oxygen, its direct involvement is highly dependent on factors such as pH and the specific metal ion.[4][5]

The critical feature of 2-HNA is the ortho positioning of the hydrazine and the pyridine nitrogen. This arrangement is geometrically primed for the formation of a highly stable five-membered chelate ring upon coordination with a metal ion, a phenomenon known as the chelate effect.[6][7]

Section 3: The Core Chelation Mechanism

The interaction of 2-HNA with a metal ion is not a simple monodentate binding event but a sophisticated multi-point coordination process. The primary mechanism involves a bidentate chelation, with the potential for tridentate coordination under specific conditions.

Primary Coordination Mode: Bidentate N,N Chelation

The foundational mechanism of chelation for 2-HNA involves the simultaneous coordination of the pyridine nitrogen and the terminal nitrogen of the hydrazine group to a central metal ion. Comparative studies with its isomers have demonstrated that this ortho arrangement is essential for efficient metal capture. The para-substituted isomer, 4-hydrazinonicotinic acid, fails to complex technetium effectively, highlighting that chelation, rather than simple coordination, is the key to its efficacy.[1] This bidentate binding forms a thermodynamically favorable five-membered ring, significantly enhancing the stability of the resulting metal complex compared to coordination with two separate monodentate ligands.

Caption: Bidentate chelation mechanism of 2-HNA with a metal ion (Mⁿ⁺).

Keto-Enol Tautomerism and Deprotonation

Like many hydrazone and hydrazide-based ligands, 2-HNA can exhibit keto-enol tautomerism, particularly upon coordination.[8][9] The binding to the metal ion can facilitate the deprotonation of the hydrazine -NH- group, leading to the formation of a more stable, conjugated system. This deprotonation neutralizes part of the metal's positive charge and strengthens the metal-ligand bonds. The resulting complex is often a neutral or less-charged species, which can have significant implications for its biological behavior, such as membrane permeability.

The Potential Role of the Carboxylic Acid Group

At physiological or higher pH, the carboxylic acid group will deprotonate to a carboxylate (-COO⁻). This introduces a third potential coordination site. Depending on the size, charge, and preferred coordination geometry of the metal ion, the carboxylate oxygen can coordinate to the metal, resulting in a tridentate chelation mode. This would form a second, six-membered chelate ring, further enhancing the stability of the complex.

Section 4: Experimental Methodologies for Chelation Analysis

Validating the mechanism of chelation and quantifying the stability of the resulting complexes requires a multi-faceted experimental approach. No single technique provides a complete picture; therefore, a combination of spectroscopic and potentiometric methods is essential for a self-validating system.

General Experimental Workflow

A systematic investigation into the chelation properties of 2-HNA follows a logical progression from qualitative confirmation to quantitative characterization.

Caption: Standard workflow for characterizing a metal-chelator system.

Detailed Experimental Protocols

Objective: To determine the metal-to-ligand ratio in the complex.

-

Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of 2-HNA and the metal salt (e.g., FeCl₃, CuSO₄) in a suitable buffered aqueous solution or methanol.

-

Job's Plot: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions (e.g., from 0.1 to 0.9).

-

Measurement: Record the UV-Vis spectrum (e.g., 200-800 nm) for each solution after allowing it to equilibrate.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) for the complex. Plot the absorbance at λ_max against the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.[10]

Objective: To identify the functional groups involved in metal binding.

-

Sample Preparation: Prepare KBr pellets of (a) pure 2-HNA and (b) the synthesized and dried metal-HNA complex.

-

Measurement: Record the FT-IR spectra for both samples, typically in the 4000-400 cm⁻¹ range.

-

Analysis: Compare the spectra. Significant shifts in the vibrational frequencies of specific bonds indicate their involvement in coordination.[11][12]

Objective: To quantify the thermodynamic stability of the metal complex.

-

System Calibration: Calibrate a pH electrode and titration system with standard acid-base solutions.[13]

-

Ligand Protonation: Titrate a solution of 2-HNA with a standardized NaOH solution to determine its acid dissociation constants (pKa values).

-

Complexation Titration: Titrate a solution containing both 2-HNA and the metal ion (e.g., in a 1:1 or 2:1 ligand-to-metal ratio) with standardized NaOH.

-

Data Analysis: The titration curve in the presence of the metal will be shifted relative to the ligand-only curve. This shift is used to calculate the concentration of all species in solution at each point. Software like PSEQUAD or Hyperquad is then used to refine the data and calculate the overall stability constant (log β or log K).[13][14]

Data Presentation: Expected Spectroscopic Shifts

The formation of a metal complex with 2-HNA is expected to induce characteristic changes in its spectroscopic signature.

| Spectroscopic Technique | Functional Group | Expected Change Upon Chelation | Rationale |

| FT-IR | Pyridine Ring | Shift in C=N/C=C stretching frequencies | Coordination of pyridine N alters ring electron density. |

| N-H (Hydrazine) | Broadening and shift to lower wavenumber | Involvement of N in coordination weakens the N-H bond. | |

| C=O (Carboxyl) | Shift to lower wavenumber (if involved) | Coordination of carboxylate oxygen weakens the C=O double bond character. | |

| UV-Vis | π → π* / n → π* | Bathochromic (red) or Hypsochromic (blue) shift | Metal coordination alters the energy levels of the ligand's molecular orbitals. |

| ¹H NMR | Pyridine Protons | Downfield shift | Metal coordination withdraws electron density, deshielding adjacent protons. |

| Hydrazine N-H | Broadening or disappearance | Proton exchange or involvement in coordination. |

Section 5: Thermodynamic Stability and the Chelate Effect

The stability of a metal complex is paramount for its potential application, especially in vivo. The key parameter is the stability constant (K) , which quantifies the equilibrium between the free ligand and metal and the complexed form.

The chelate effect dictates that multidentate ligands like 2-HNA form significantly more stable complexes than an equivalent number of monodentate ligands.[6][7] This is primarily an entropy-driven process. The coordination of one bidentate 2-HNA molecule displaces multiple (e.g., two or more) solvent molecules from the metal's coordination sphere, leading to a net increase in the system's entropy and a more favorable (more negative) Gibbs free energy of formation. The high stability imparted by this effect is crucial for preventing the dissociation of the complex or the transchelation of the metal ion by endogenous molecules in a biological environment.

Section 6: Applications and Future Directions

The robust chelation mechanism of 2-HNA positions it as a valuable molecule in drug development and diagnostics.

-

Radiopharmaceuticals: Like its well-studied isomer 6-HYNIC, 2-HNA is an excellent candidate as a bifunctional chelator for labeling biomolecules (peptides, antibodies) with radiometals such as Technetium-99m (⁹⁹ᵐTc) for diagnostic imaging.[15][16][17][18] Its ability to form stable complexes at low concentrations is a key advantage.[1]

-

Targeted Therapeutics: Hydrazone-based chelators have demonstrated therapeutic potential as anticancer, antimicrobial, and antitubercular agents.[8][19][20][21] The mechanism often involves the sequestration of essential metal ions (e.g., iron, copper) required for pathogen or cancer cell proliferation.

-

Neurodegenerative Diseases: Metal dyshomeostasis is implicated in diseases like Alzheimer's. Multifunctional chelators based on the nicotinoyl hydrazone scaffold are being explored to target metal aggregation, reduce oxidative stress, and deliver neuroprotective precursors.[22]

-

Pharmaceutical Intermediates: The versatile reactivity of the hydrazine and carboxylic acid groups makes 2-HNA a useful building block in the synthesis of more complex pharmaceutical agents.[]

Future research should focus on synthesizing and characterizing a broader range of 2-HNA-metal complexes to build a comprehensive database of stability constants. Furthermore, conjugating 2-HNA to targeted biomolecules and evaluating the in vivo stability and biodistribution of their radiolabeled counterparts will be critical for translating its potential into clinical applications.

Section 7: References

-

Smith, C. J., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6142-6149.

-

ResearchGate. (n.d.). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry | Request PDF. Retrieved August 6, 2025, from [Link]

-

El-Behery, M., & El-Twigry, H. (2007). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 28-36.

-

ResearchGate. (2021). How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? Retrieved August 4, 2021, from [Link]

-

Patil, K. C., & Gajapathy, D. (n.d.). Metal Hydrazine Carboxylates | Request PDF. ResearchGate. Retrieved from [Link]

-

Atkinson, G. F., & McBryde, W. A. E. (1958). TREATMENT OF EXPERIMENTAL DATA IN THE STUDY OF CHELATION. Canadian Journal of Chemistry, 36(2).

-

Apar, B., & Atik, O. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.

-

Ashton, P. D., et al. (2008). Quantitative and Qualitative Chelation Measuring Methods and Materials. Google Patents.

-

The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

-

Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a bifunctional chelator for (99m)Tc-labeling of small biomolecules. PubMed.

-

ResearchGate. (n.d.). Coordination modes of 2-hydroxynicotinic acid in second- and third-row transition metal complexes | Request PDF. Retrieved August 5, 2025, from [Link]

-

ResearchGate. (2010). (PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. Retrieved August 5, 2025, from [Link]

-

El-Gammal, O. A., et al. (2025). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Scientific Reports.

-

Meszaros, L.K., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. Kent Academic Repository.

-

Meszaros, L. K., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. King's College London Research Portal.

-

Al-Khafaji, Y. R., et al. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Medicinal Chemistry.

-

ResearchGate. (n.d.). 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules | Request PDF. Retrieved August 7, 2025, from [Link]

-

Grayfer, E. D., et al. (2021). Carboxyl groups do not play the major role in binding metal cations by graphene oxide. Physical Chemistry Chemical Physics.

-

Bottomley, F. (1969). The reactions of hydrazine with transition-metal complexes. SciSpace.

-

Nassar, H., et al. (2023). Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. ResearchGate.

-

Al-Jibouri, M. N. A. (2014). Synthesis and characterization some of metals ( II ) complexes with 2-(-6-methoxy naphthalene-2-yl ) propionic acid ( 2-hydroxy benzylidene ) hydrazone ligand. Semantic Scholar.

-

El-Behery, M., & El-Twigry, H. (2007). Transition Metal Complexes of Isonicotinic Acid (2-hydroxybenzylidene)hydrazide. PubMed.

-

van Rensburg, M., et al. (2025). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry.

-

ResearchGate. (n.d.). Suggested structures of the metal complexes. Retrieved from [Link]

-

Li, Y., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine.

-

Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences.

-

Jadhav, S. D., & Gholap, H. R. (2022). Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Journal of Chemical and Pharmaceutical Research.

-

Bar-Or, D., et al. (2020). Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents. MDPI.

-

Salawu, A. A., et al. (2019). Synthesis, Characterization, Kinetic and Thermodynamic Studies of Co (II) and Zn (II) Complexes of Nicotinic Acid Hydrazide. ResearchGate.

-

El-Gohary, N. M., & Shaaban, M. I. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules.

-

Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules.

-

Benyó, E., et al. (2022). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. PubMed Central.

-

Kakhia, T. (n.d.). Organic Acids Chelating Agents.

-

Wang, Y., et al. (2020). Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class that markedly enhance cellular NAD+ /NADH ratios. British Journal of Pharmacology.

-

Sanders, J. K. M. (n.d.). 2.7 Rh porphyrin hydrazine coordination chemistry.

-

ResearchGate. (2009). (PDF) Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. Retrieved August 7, 2025, from [Link]

-

Chemistry LibreTexts. (2021). 10.1: Thermodynamic Stability of Metal Complexes.

-

Chemistry LibreTexts. (2023). Section 7.1: Thermodynamic Stability of Metal Complexes.

Sources

- 1. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 2.7 Hydrazine coordination chemistry [jredman.kombyonyx.com]

- 4. Carboxyl groups do not play the major role in binding metal cations by graphene oxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of K(HYNIC)(2) as a bifunctional chelator for (99m)Tc-labeling of small biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry - Kent Academic Repository [kar.kent.ac.uk]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class that markedly enhance cellular NAD+ /NADH ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HYNIC: A Versatile Bifunctional Chelator for Radiopharmaceutical Development

Introduction: The Critical Role of Bifunctional Chelators in Nuclear Medicine

Modern molecular imaging and targeted radionuclide therapy rely on the precise delivery of radioactive isotopes to specific biological targets. This is achieved by attaching a radionuclide to a targeting biomolecule, such as a peptide or antibody. The molecular bridge that connects these two entities is a bifunctional chelator (BFC). An ideal BFC must form a highly stable complex with the radiometal, preventing its release in vivo, while also providing a reactive functional group for covalent attachment to the biomolecule without compromising its biological activity.

Among the various BFCs developed, 6-hydrazinonicotinamide (HYNIC) has emerged as a cornerstone for the development of technetium-99m (99mTc)-based radiopharmaceuticals. Its versatility, favorable labeling chemistry, and the excellent in vivo stability of its 99mTc complexes have led to its widespread use in both preclinical research and clinical practice. This guide provides a comprehensive technical overview of HYNIC, from its fundamental chemistry to practical considerations for its application in radiopharmaceutical development.

The Chemistry of HYNIC: A Tale of Two Moieties

HYNIC's utility as a BFC stems from its unique chemical structure, which incorporates two key functional groups: a hydrazine moiety for radiometal coordination and a carboxylic acid for bioconjugation.

-

The Hydrazine Moiety: The hydrazine group (-NH-NH2) on the pyridine ring is the primary site for coordinating with 99mTc. However, HYNIC acts as a monodentate or bidentate chelator, meaning it only occupies one or two of the available coordination sites of the technetium metal center.[1][2] This necessitates the use of "co-ligands" to complete the coordination sphere and stabilize the radiometal complex.[1][2]

-

The Carboxylic Acid Moiety: The carboxylic acid (-COOH) on the pyridine ring provides a convenient handle for covalently attaching HYNIC to biomolecules. This is typically achieved by activating the carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues) on the surface of proteins and peptides.[3][4]

The Art of 99mTc-HYNIC Coordination: The Indispensable Role of Co-ligands

The formation of a stable and well-defined 99mTc-HYNIC complex is paramount for the development of a successful radiopharmaceutical. As HYNIC alone cannot saturate the coordination sphere of 99mTc, co-ligands are essential to prevent the formation of unstable and undesirable species.[5] The choice of co-ligand significantly influences the overall properties of the final radiolabeled conjugate, including its stability, lipophilicity, and in vivo biodistribution.[1][6]

Commonly used co-ligands in 99mTc-HYNIC chemistry include:

-

Tricine (N-[tris(hydroxymethyl)methyl]glycine): Often used as a primary co-ligand, tricine helps to stabilize the 99mTc-HYNIC core.[7][8]

-

Ethylenediaminediacetic acid (EDDA): Frequently used in combination with tricine, EDDA can further enhance the stability and influence the pharmacokinetic profile of the radiopharmaceutical.[5]

-

Trisodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS): This water-soluble phosphine co-ligand can also be used to stabilize the 99mTc-HYNIC complex.[7][9]

The selection of a co-ligand system is a critical experimental parameter that must be optimized for each new HYNIC-conjugated biomolecule to achieve the desired in vivo performance.[6]

Caption: 99mTc-HYNIC Coordination Complex.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, field-proven methodologies for the two critical steps in preparing a HYNIC-based radiopharmaceutical: conjugation of HYNIC to a biomolecule and subsequent radiolabeling with 99mTc.

Protocol for HYNIC Conjugation to Peptides and Antibodies

This protocol describes the conjugation of HYNIC to a biomolecule containing primary amines using a pre-activated NHS ester of HYNIC (e.g., S-HYNIC).

Materials:

-

Biomolecule (peptide or antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)

-

S-HYNIC (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0)[10]

-

Desalting column (e.g., PD-10)

Procedure:

-

Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).[10]

-

S-HYNIC Solution Preparation: Immediately before use, dissolve S-HYNIC in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a molar excess of the S-HYNIC solution to the biomolecule solution. The exact molar ratio will need to be optimized for each biomolecule but a starting point of 10-20 fold molar excess for peptides and 5-10 fold for antibodies is common.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.

-

Purification: Remove unreacted S-HYNIC and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of HYNIC incorporation using methods such as MALDI-TOF mass spectrometry or by reacting the HyNic-modified biomolecule with a chromophoric aldehyde (like 4-formylbenzoate) and measuring the absorbance at 354 nm.[10]

Caption: HYNIC Conjugation Workflow.

Protocol for 99mTc Radiolabeling of HYNIC-Conjugated Biomolecules

This protocol describes a typical radiolabeling procedure for a HYNIC-conjugated biomolecule using tricine and EDDA as co-ligands.

Materials:

-

HYNIC-conjugated biomolecule

-

Sodium pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator

-

Stannous chloride (SnCl2) solution (freshly prepared)

-

Tricine solution

-

EDDA solution

-

Labeling buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Sterile, pyrogen-free reaction vial

Procedure:

-

Reagent Preparation: Prepare sterile solutions of stannous chloride, tricine, and EDDA. The concentrations will need to be optimized for the specific HYNIC conjugate.

-

Reaction Setup: In a sterile vial, combine the HYNIC-conjugated biomolecule, tricine solution, and EDDA solution.

-

Addition of 99mTc: Add the required amount of Na[99mTcO4] to the vial.

-

Reduction of 99mTc: Add the stannous chloride solution to the vial to reduce the pertechnetate (TcO4-) to a more reactive oxidation state.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 75-100°C) for 15-30 minutes. The optimal temperature and time should be determined empirically.

-

Quality Control: Assess the radiochemical purity of the final product.

Quality Control: Ensuring the Purity and Stability of the Final Product

Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical.[11][12] For 99mTc-HYNIC labeled biomolecules, the primary quality control parameter is the radiochemical purity (RCP), which is the percentage of the total radioactivity that is associated with the desired radiolabeled biomolecule.[12]

Common impurities include:

-

Free pertechnetate ([99mTc]TcO4-): Unreacted technetium.

-

Reduced/hydrolyzed technetium ([99mTc]TcO2): Insoluble technetium colloids.

Analytical Techniques for RCP Determination:

-

Instant Thin Layer Chromatography (ITLC): A rapid and simple method for separating the radiolabeled product from impurities.[11] Different solvent systems are used to selectively mobilize the different species on the ITLC strip.

-

High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the radiolabeled product, capable of separating different isomers and degradation products.[13]

A typical ITLC quality control procedure might involve two different strips and solvent systems to quantify the three main components:

| Stationary Phase | Mobile Phase | Species at Origin (Rf=0) | Species at Solvent Front (Rf=1) |

| ITLC-SG | Acetone | [99mTc]HYNIC-Biomolecule, [99mTc]TcO2 | [99mTc]TcO4- |

| ITLC-SG | Saline | [99mTc]TcO2 | [99mTc]HYNIC-Biomolecule, [99mTc]TcO4- |

By calculating the percentage of radioactivity in each fraction, the RCP can be determined. An RCP of >90-95% is typically required for clinical use.[14]

HYNIC in the Clinic: The Success Story of 99mTc-HYNIC-TOC

A prime example of the clinical success of HYNIC-based radiopharmaceuticals is 99mTc-HYNIC-TOC (Tektrotyd®).[15][16] This agent is a radiolabeled analog of octreotide, a somatostatin peptide, and is used for the diagnosis and monitoring of neuroendocrine tumors (NETs) that overexpress somatostatin receptors.[16][17] Clinical studies have demonstrated the high diagnostic accuracy of 99mTc-HYNIC-TOC in detecting both primary and metastatic NETs.[16][17] Its favorable characteristics, including high image quality and lower radiation dose to the patient compared to its indium-111 labeled counterpart, have made it a valuable tool in nuclear oncology.[15]

Comparative Analysis: HYNIC vs. Other Bifunctional Chelators

The choice of a BFC is a critical decision in the design of a radiopharmaceutical. While HYNIC is a workhorse for 99mTc, other chelators are more suitable for different radiometals.

| Chelator | Primary Radiometal(s) | Key Advantages | Key Disadvantages |

| HYNIC | 99mTc | Well-established chemistry, versatile, good in vivo stability with co-ligands. | Requires co-ligands, labeling often requires heating. |

| DTPA | 111In, 90Y | Simple labeling chemistry, often labels at room temperature. | Lower in vivo stability compared to macrocyclic chelators. |

| DOTA | 68Ga, 177Lu, 90Y | Forms highly stable complexes with a wide range of radiometals. | Requires higher temperatures and longer reaction times for labeling.[18][19] |

| MAG3 | 99mTc | Forms a stable complex with 99mTc without the need for co-ligands. | More complex synthesis of the BFC itself. |

The selection of the optimal BFC depends on the specific radiometal, the targeting biomolecule, and the desired in vivo properties of the final radiopharmaceutical.

Conclusion and Future Perspectives

HYNIC has proven to be a robust and versatile bifunctional chelator that has significantly contributed to the field of nuclear medicine, particularly in the development of 99mTc-based radiopharmaceuticals. Its well-understood chemistry, coupled with the ability to fine-tune the properties of the final radiolabeled conjugate through the judicious choice of co-ligands, ensures its continued relevance. As the demand for targeted molecular imaging agents and radiotherapeutics grows, HYNIC will undoubtedly remain a key tool in the arsenal of radiopharmaceutical scientists, enabling the development of novel agents for the diagnosis and treatment of a wide range of diseases.

References

-

Liu, S. (2013). Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry, 24(4), 641-651. Available from: [Link]

-

Liu, S. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry, 24(4), 641-651. Available from: [Link]

-

Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini-Reviews in Medicinal Chemistry, 17(2), 86-94. Available from: [Link]

-

Blankenberg, F. G. (2008). Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis. Nature Protocols, 3(9), 1469-1475. Available from: [Link]

-

Liu, S. (2013). Evaluation of K(HYNIC)2 as a bifunctional chelator for (99m)Tc-labeling of small biomolecules. Bioconjugate Chemistry, 24(4), 641-651. Available from: [Link]

-

Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini-Reviews in Medicinal Chemistry, 17(2), 86-94. Available from: [Link]

-

Liu, S. (2011). Phosphine-containing HYNIC derivatives as potential bifunctional chelators for (99m)Tc-labeling of small biomolecules. Bioconjugate Chemistry, 22(8), 1649-1657. Available from: [Link]

-

Li, Z., et al. (2020). Clinical application of 99mTc-HYNIC-TOC SPECT/CT in diagnosing and monitoring of pancreatic neuroendocrine neoplasms. Annals of Nuclear Medicine, 34(11), 837-845. Available from: [Link]

-

Al-Qahtani, M., et al. (2021). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. Molecules, 26(11), 3196. Available from: [Link]

-

Liu, S., et al. (2011). Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer. Bioconjugate Chemistry, 22(10), 2049-2058. Available from: [Link]

-

Korde, A., et al. (2017). Quality Control of Radiopharmaceuticals. In Radiopharmaceuticals - Production and Quality Control. IntechOpen. Available from: [Link]

-

Fik, W., et al. (2022). Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation. Molecules, 27(19), 6296. Available from: [Link]

-

Solulink. (n.d.). S-HyNic. Available from: [Link]

-

Liepe, K., & Becker, A. (2018). 99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors. World Journal of Nuclear Medicine, 17(3), 151-156. Available from: [Link]

-

Sood, A., et al. (2016). Clinical utility of indigenously formulated single-vial lyophilized HYNIC-TOC kit in evaluating Gastro-entero Pancreatic neuro endocrine tumours. Indian Journal of Nuclear Medicine, 31(2), 91-99. Available from: [Link]

-

Awad, J. G., et al. (2023). Clinical validation and diagnostic accuracy of 99mTc-EDDA/HYNIC-TOC compared to 111In-DTPA-octreotide in patients with neuroendocrine tumours: the LACOG 0214 study. ecancermedicalscience, 17, 1587. Available from: [Link]

-

Artiko, V., et al. (2012). Clinical indications to the use of 99mTc-EDDA/HYNIC-TOC to detect somatostatin receptor-positive neuroendocrine tumors. Hellenic Journal of Nuclear Medicine, 15(1), 18-24. Available from: [Link]

-

Solulink. (n.d.). S-HyNic Bioconjugation Technical Manual. Interchim. Available from: [Link]

-

Darbakk, L., et al. (1980). Quality control of 99mTc-radiopharmaceuticals. Evaluation of GCS minicolumns in routine clinical work with scintillation cameras. European Journal of Nuclear Medicine, 5(6), 521-527. Available from: [Link]

-

Cudic, M., et al. (2010). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry, 21(11), 2058-2065. Available from: [Link]

-

Kurkowska, S., et al. (2025). Comparison of the averaged biodistribution and pharmacokinetics between [99mTc]Tc-HYNIC-TOC and [177Lu]Lu-DOTA-TATE in neuroendocrine tumor patients. Nuclear Medicine Review, (in press). Available from: [Link]

-

Gherghe, M., et al. (2022). The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs? Cancers, 14(11), 2725. Available from: [Link]

-

Libretti, S., et al. (2014). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. Gazzetta Medica Italiana Archivio per le Scienze Mediche, 173(10), 459-466. Available from: [Link]

-

Gherghe, M., et al. (2022). The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs?. Cancers, 14(11), 2725. Available from: [Link]

-

Miranda, A. C. C., et al. (2019). Current Approach in Radiochemical Quality Control of the 99mTc-Radiopharmaceuticals: a mini-review. Brazilian Archives of Biology and Technology, 62, e19180442. Available from: [Link]

- Chee, M. S., et al. (2013). Preparation and/or Purification of Oligonucleotide Conjugates. U.S. Patent Application No. 13/464,801.

-

Kurkowska, S., et al. (2025). Comparison of the averaged biodistribution and pharmacokinetics between [99mTc]Tc-HYNIC-TOC and [177Lu]Lu-DOTA-TATE in neuroendocrine tumor patients. Nuclear Medicine Review, (in press). Available from: [Link]

-

Ekinci, A. I., et al. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Faculty of Pharmacy of Ankara University, 46(3), 1044-1063. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]